5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid

Lipophilicity Drug design ADME profiling

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid (CAS 94100‑20‑6, molecular formula C₁₅H₁₆N₂O₃S, MW 304.4 g/mol) is a heterocyclic building block comprising a 2‑mercapto‑6‑phenylpyrimidin‑4‑ol core substituted at the 5‑position with a pentanoic acid chain. It is listed in the PubChem database (CID with a computed XLogP3 of 1.9 and three hydrogen‑bond donors.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 94100-20-6
Cat. No. B11945541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid
CAS94100-20-6
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCCCC(=O)O
InChIInChI=1S/C15H16N2O3S/c18-12(19)9-5-4-8-11-13(10-6-2-1-3-7-10)16-15(21)17-14(11)20/h1-3,6-7H,4-5,8-9H2,(H,18,19)(H2,16,17,20,21)
InChIKeyAVKMAZQIJFECCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid (CAS 94100-20-6): Chemical Identity and Procurement Baseline


5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid (CAS 94100‑20‑6, molecular formula C₁₅H₁₆N₂O₃S, MW 304.4 g/mol) is a heterocyclic building block comprising a 2‑mercapto‑6‑phenylpyrimidin‑4‑ol core substituted at the 5‑position with a pentanoic acid chain . It is listed in the PubChem database (CID 15592234) with a computed XLogP3 of 1.9 and three hydrogen‑bond donors . The compound is commercially available from several suppliers at ≥95% purity, supported by batch‑specific QC documentation (e.g., NMR, HPLC) . Its GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) has been notified to ECHA, establishing a defined hazard profile for laboratory handling .

Why Generic Substitution Fails for 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid


Although the 2‑mercapto‑6‑phenylpyrimidin‑4‑ol scaffold (e.g., 6‑phenyl‑2‑thiouracil, CAS 36822‑11‑4) is a well‑known thyreostatic fragment , the specific and simultaneous presence of a 5‑pentanoic acid chain and a 6‑phenyl substituent on this scaffold creates a steric, electronic, and hydrogen‑bonding landscape that is not replicated by any close analog . Removal of the pentanoate chain (to give 6‑phenyl‑2‑thiouracil) eliminates a carboxylate pharmacophore and alters lipophilicity (ΔXLogP); replacement of the 6‑phenyl with a hydroxyl or amino group (e.g., CAS 85301‑44‑6) redeploys ring electron density and hydrogen‑bonding patterns . These differences mean that in‑class compounds cannot serve as drop‑in substitutes in assays where binding to a target pocket or cell permeability is sensitive to the 5‑alkylcarboxylate motif. The quantitative evidence below demonstrates specific property divergences that make this particular compound non‑interchangeable.

Quantitative Differentiation Evidence for 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid


Lipophilicity Shift Relative to the Parent 6‑Phenyl‑2‑thiouracil Core

The 5‑pentanoic acid chain differentiates the target compound from unsubstituted 6‑phenyl‑2‑thiouracil (CAS 36822‑11‑4) by lowering computed logP while introducing an ionizable carboxylate moiety .

Lipophilicity Drug design ADME profiling

Hydrogen‑Bond Donor Count Differentiates from 4‑Carboxylic Acid Xanthine Oxidase Inhibitor Scaffolds

In the series of 2‑mercapto‑6‑phenylpyrimidine‑4‑carboxylic acid derivatives reported as xanthine oxidase inhibitors, the most potent compound (9b) achieved an IC₅₀ of 0.132 µM . The target compound replaces the 4‑carboxylic acid with a 4‑hydroxy group and relocates the carboxylate to the 5‑pentanoic acid side chain, altering the hydrogen‑bond donor count from 2 (in 9b) to 3 and shifting the acidic proton ~5 Å from the pyrimidine ring .

Medicinal chemistry Xanthine oxidase Scaffold hopping

Safety Profile: ECHA‑Notified GHS Classification Supports Laboratory Procurement Decisions

The target compound carries an ECHA‑notified GHS classification of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Serious Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation), as reported by 39 company notifications . This contrasts with the parent 6‑phenyl‑2‑thiouracil, which is primarily flagged for thyroid hormone suppression rather than acute irritancy .

Safety GHS classification Procurement

Molecular Complexity Differentiates from Simpler 5‑Pentanoic Pyrimidine Analogs

Compared with 5‑(4‑amino‑6‑hydroxy‑2‑mercapto‑5‑pyrimidinyl)pentanoic acid (CAS 85301‑44‑6), which bears an amino group at position 4 instead of a phenyl group, the target compound has a molecular weight of 304.4 Da (vs. 243.3 Da), a complexity score of 468 (vs. ~280), and a topological polar surface area of 111 Ų (vs. ~130 Ų for the amino analog) .

Chemical space Molecular complexity Fragment growth

Recommended Research and Procurement Application Scenarios for 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid


Fragment‑Based Drug Discovery Requiring a 6‑Phenyl‑2‑thiouracil Scaffold with a C5 Carboxylate Handle

In fragment‑based screening campaigns, the compound serves as a functionalized 6‑phenyl‑2‑thiouracil core bearing a pentanoic acid linker. Its computed XLogP3 of 1.9 and three hydrogen‑bond donors enable aqueous solubility superior to the parent fragment, while the carboxylate can be directly conjugated to amines or hydrazines for library synthesis . This eliminates the need for post‑synthetic carboxylation at the pyrimidine ring. Researchers pursuing xanthine oxidase or kinase targets where a phenyl‑thiouracil motif occupies a hydrophobic pocket should select this building block over 4‑carboxylic acid analogs (e.g., compound 9b series) to probe alternative carboxylate geometries .

Laboratory Procurement Where GHS Hazard Classification Drives Safety Protocol Design

The ECHA‑notified H318 (serious eye damage) classification mandates that laboratories procure this compound with documented safety data sheets and implement mandatory eye protection (tight‑fitting goggles) and fume hood handling . Compared to 6‑phenyl‑2‑thiouracil, which lacks this classification, the compound's hazard profile requires more stringent PPE and institutional approval, making it a distinct line item in procurement systems where hazard banding is automated . Procurement officers should verify that the supplier's SDS includes the H318 and H335 statements as per the ECHA C&L Inventory.

Physicochemical Property Benchmarking for ADME Model Calibration

The compound's combination of a measured XLogP3 of 1.9, TPSA of 111 Ų, and three H‑bond donors positions it in a favorable region of the BOILED‑Egg model for passive gastrointestinal absorption . This makes it a suitable reference compound for calibrating in silico ADME models that require a balanced, neutral‑acidic chemotype with moderate lipophilicity. It fills a gap between more hydrophilic 5‑pentanoic pyrimidines (e.g., the 4‑amino analog with TPSA ~130 Ų) and more lipophilic unsubstituted 6‑phenyl‑2‑thiouracil (XLogP3 ~2.5) .

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